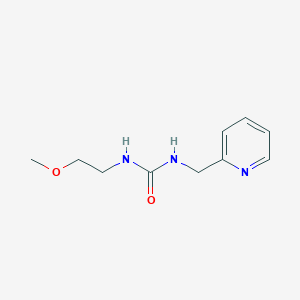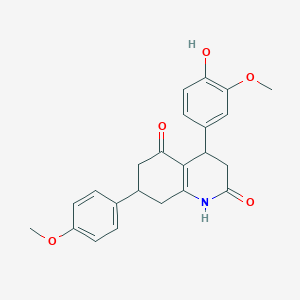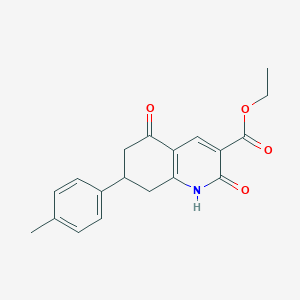
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea
Overview
Description
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by diacylglycerol (DAG) and phorbol esters, which are known activators of PKC. This inhibition of PKC activity results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has also been found to inhibit the aggregation of beta-amyloid, which is a key factor in the pathogenesis of Alzheimer's disease. Additionally, N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has several advantages for lab experiments. It is a potent inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has also been found to have anti-inflammatory effects, which makes it a useful tool for studying the mechanisms of inflammation. However, N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to use in some experiments. Additionally, N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has been found to have some cytotoxic effects, which limits its use in some cell-based assays.
Future Directions
There are several future directions for the study of N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea. Another potential direction is the study of the effects of N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea on other cellular processes, such as autophagy and apoptosis. Additionally, the development of new formulations of N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea with improved solubility and reduced cytotoxicity could expand its use in lab experiments.
Scientific Research Applications
N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of protein kinase C (PKC), which makes it a potential therapeutic agent for the treatment of cancer. N-(2-methoxyethyl)-N'-(2-pyridinylmethyl)urea has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid, which is a key factor in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-7-6-12-10(14)13-8-9-4-2-3-5-11-9/h2-5H,6-8H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGQSUHYXMBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(pyridin-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-(4-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4733759.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733767.png)
![methyl 3-chloro-6-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4733774.png)


![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4733797.png)
![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4733809.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)
![2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4733824.png)
![3-allyl-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733829.png)
![2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4733830.png)
![methyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4733846.png)
